molecular formula C8H17Br B6232843 1-bromo-4-ethylhexane CAS No. 131665-72-0

1-bromo-4-ethylhexane

Cat. No.: B6232843
CAS No.: 131665-72-0
M. Wt: 193.1
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Description

Molecular Formula: C₈H₁₇Br
Molecular Weight: 193.12 g/mol
Structure: A six-carbon chain (hexane) with a bromine atom at position 1 and an ethyl group (-CH₂CH₃) at position 4 .
Key Characteristics:

  • Classified as an alkyl halide, exhibiting typical reactivity patterns such as nucleophilic substitution (SN2) and elimination (E2).
  • Acts as an alkylating agent in organic synthesis, modifying biomolecules like DNA and proteins due to its electrophilic bromine atom .
  • Used as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals .

Properties

CAS No.

131665-72-0

Molecular Formula

C8H17Br

Molecular Weight

193.1

Purity

95

Origin of Product

United States

Preparation Methods

1-Bromo-4-ethylhexane can be synthesized through several methods:

    Halogenation of Alkanes: One common method involves the halogenation of alkanes.

    Industrial Production: Industrially, this compound can be produced by extending the main chain of isooctene followed by a halogenation reaction.

Chemical Reactions Analysis

1-Bromo-4-ethylhexane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-ethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-bromo-4-ethylhexane with structurally related alkyl halides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₈H₁₇Br 193.12 Bromine (C1), ethyl (C4) Branched hexane chain
1-Chloro-4-ethylhexane C₈H₁₇Cl 148.45 Chlorine (C1), ethyl (C4) Chlorine substituent reduces polarity
1-Bromo-4-methylhexane C₇H₁₅Br 179.10 Bromine (C1), methyl (C4) Smaller substituent (methyl vs. ethyl)
1-Bromohexane C₆H₁₃Br 165.07 Linear hexane chain, bromine (C1) Linear structure, higher boiling point

Notes:

  • Brominated analogs (e.g., this compound) have higher molecular weights and boiling points compared to chlorinated counterparts due to bromine’s larger atomic radius and polarizability .
  • Branching (e.g., ethyl at C4) reduces symmetry, lowering melting points compared to linear analogs like 1-bromohexane.

Reactivity and Chemical Behavior

Nucleophilic Substitution (SN2):
  • This compound : Steric hindrance from the ethyl group at C4 slightly slows SN2 reactions compared to linear 1-bromohexane. However, the primary bromide at C1 ensures moderate reactivity .
  • 1-Chloro-4-ethylhexane : Chlorine’s poorer leaving group ability results in slower substitution compared to brominated analogs .
  • 1-Bromo-4-methylhexane : Reduced steric bulk (methyl vs. ethyl) may marginally enhance SN2 rates compared to this compound .
Elimination (E2):
  • Branched alkyl halides like this compound favor elimination over substitution due to increased steric hindrance, forming alkenes (e.g., 4-ethylhex-1-ene) under basic conditions .

Key Findings :

  • Brominated compounds exhibit higher cytotoxicity than chlorinated analogs due to bromine’s superior leaving group ability and reactivity .

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